5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine
Overview
Description
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPTA and has a molecular formula of C10H10N4S. It is a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
Dynamic Tautomerism and Chemical Properties
Research on similar compounds such as N-(Pyridin-2-yl)thiazol-2-amine has demonstrated the existence of dynamic tautomerism and divalent N(I) character within these molecules. Quantum chemical analysis reveals competitive isomeric structures, suggesting a rich area of study for electronic properties and reactivity, which could impact their use in medicinal chemistry and materials science (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Activity
A series of compounds related to "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" have been synthesized and evaluated for their anticancer activity. These studies have identified several derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential for these compounds to serve as leads in the development of new anticancer agents (Abdo & Kamel, 2015).
Structural Characterization and Crystallography
The structural characterization of related 2-aminothiazoles through X-ray crystallography has provided insights into their molecular structures, revealing polymorphism and diverse hydrogen bonding patterns. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and solubility (Böck et al., 2020).
Antimicrobial and Antifungal Activities
Research on derivatives starting from isonicotinic acid hydrazide has shown that these compounds possess antimicrobial and antifungal activities. This suggests that "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" and its analogs could be explored further as potential antimicrobial and antifungal agents, contributing to the fight against infectious diseases (Bayrak et al., 2009).
Novel Synthesis Methods and Chemical Reactivity
The development of new synthetic methodologies for related heterocyclic compounds, employing eco-friendly techniques such as microwave irradiation, underscores the importance of "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" in organic synthesis. These methods offer efficient routes to diverse heterocycles, highlighting the compound's role in advancing synthetic organic chemistry (Rizk et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . This suggests that 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine may also target protein kinases or other enzymes involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which suggests that 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine may interact with its targets by binding to the active site and inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Result of Action
If this compound acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation .
properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSONEPPDZBYYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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